molecular formula C24H29N3O2S B2401676 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide CAS No. 1031679-75-0

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide

Cat. No.: B2401676
CAS No.: 1031679-75-0
M. Wt: 423.58
InChI Key: RKNLTTVKSNAIOY-UHFFFAOYSA-N
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Description

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C24H29N3O2S and its molecular weight is 423.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and antimicrobial evaluation of new heterocyclic derivatives incorporating pyrimidine rings have been reported, showing moderate activity against selected pathogens (Farag et al., 2009). This highlights the potential of such compounds in contributing to the development of new antimicrobial agents.

Another study focused on the efficient synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues via microwave-assisted processes. Some of these compounds exhibited interesting in vitro antiproliferative effects, suggesting potential applications in cancer therapy (Loidreau et al., 2013).

Further, the synthesis of novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues as dual inhibitors of CLK1 and DYRK1A kinases was reported. These compounds were prepared via microwave-accelerated multi-step synthesis and showed promise for the development of new pharmacological inhibitors (Loidreau et al., 2013).

Synthesis of Related Compounds

Research has also been conducted on the synthesis of related compounds, such as tert-butyl derivatives with potential applications in targeted molecule synthesis for mTOR targeted PROTAC molecules, demonstrating the versatility and significance of this chemical framework in the development of targeted therapies (Zhang et al., 2022).

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(3-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-14-6-5-7-16(12-14)25-20(28)11-10-19-26-22(29)21-17-9-8-15(24(2,3)4)13-18(17)30-23(21)27-19/h5-7,12,15H,8-11,13H2,1-4H3,(H,25,28)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNLTTVKSNAIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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